(2r,5s)-5-Benzylpiperidine-2-carboxylic acid
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Overview
Description
(2R,5S)-5-Benzylpiperidine-2-carboxylic acid is a complex organic compound characterized by its piperidine ring structure, which is substituted with a benzyl group at the 5th position and a carboxylic acid group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-5-Benzylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the construction of the piperidine ring. One common approach is the cyclization of a linear precursor containing the benzyl group and the carboxylic acid moiety. The reaction conditions often require the use of strong bases or acids to facilitate ring closure and ensure the correct stereochemistry.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2R,5S)-5-Benzylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Piperidine-2-ol, Piperidine-2-carbaldehyde
Substitution: N-alkylated or N-aminated piperidines
Scientific Research Applications
(2R,5S)-5-Benzylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used to study biological processes involving piperidine derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2R,5S)-5-Benzylpiperidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Piperidine-2-carboxylic acid
Benzylpiperidine
Piperidine-2-carboxamide
Uniqueness: (2R,5S)-5-Benzylpiperidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a benzyl group and a carboxylic acid group
Biological Activity
(2R,5S)-5-Benzylpiperidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- IUPAC Name : this compound
- CAS Number : 1221793-44-7
The compound features a piperidine ring substituted with a benzyl group and a carboxylic acid moiety, which contributes to its biological activity.
1. Anticancer Activity
Recent studies have shown that benzylpiperidine derivatives exhibit notable antiproliferative activity against various cancer cell lines. For instance, one study reported that a related benzoylpiperidine compound demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells . Such findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
2. Receptor Modulation
The compound's structural analogs have been studied for their interactions with various receptors. For example, N-(ureidoalkyl)-benzylpiperidines have been identified as potent antagonists of the CC chemokine receptor CCR3, which plays a role in inflammatory responses . This indicates that this compound might also interact with similar pathways, potentially modulating inflammatory processes.
3. Neuroprotective Effects
Benzylpiperidine derivatives have been explored for their neuroprotective properties. Compounds targeting α7 nicotinic acetylcholine receptors have shown promise in reducing inflammation and promoting neuroprotection . Given the structural similarities, this compound may exhibit beneficial effects in neurodegenerative conditions.
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzylpiperidine derivatives is crucial for understanding their biological efficacy. The presence of the benzyl group enhances lipophilicity and receptor binding affinity. Modifications at different positions on the piperidine ring can significantly alter the compound's potency and selectivity for specific biological targets.
Compound | Target Receptor | IC50 Value (µM) | Activity |
---|---|---|---|
Benzoylpiperidine 18 | MAGL | 11.7 | Inhibitor |
Benzoylpiperidine 19 | MAGL | 0.84 | Enhanced Inhibition |
This compound | TBD | TBD | TBD |
Case Study 1: Antiproliferative Activity
In a study investigating the antiproliferative effects of various benzoylpiperidine derivatives, compound 18 showed significant activity against cancer cell lines with an IC50 of 19.9 µM against MDA-MB-231 cells. Further modifications led to compound 19 with improved potency (IC50 = 0.84 µM) . These findings highlight the potential of structurally related compounds like this compound in cancer therapy.
Case Study 2: CCR3 Antagonism
Research on N-(ureidoalkyl)-benzylpiperidines revealed that these compounds effectively antagonized CCR3-mediated signaling pathways involved in eosinophil chemotaxis . This suggests that this compound could be explored for anti-inflammatory applications by targeting similar pathways.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
(2R,5S)-5-benzylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)/t11-,12+/m0/s1 |
InChI Key |
SPDWIZCKQWRDTR-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@@H](NC[C@@H]1CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(NCC1CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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